N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-phenylacetamide
Description
The compound N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-phenylacetamide features a central isoxazole ring substituted at position 5 with a 2,3-dihydrobenzo[b][1,4]dioxin moiety and at position 3 with a methyl group linked to a phenylacetamide.
Properties
IUPAC Name |
N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c23-20(10-14-4-2-1-3-5-14)21-13-16-12-18(26-22-16)15-6-7-17-19(11-15)25-9-8-24-17/h1-7,11-12H,8-10,13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKARRVRTGGLRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)CNC(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit inhibitory activity against cholinesterases and lipoxygenase enzymes. These enzymes play crucial roles in neurotransmission and inflammation, respectively.
Mode of Action
Based on its structural similarity to other sulfonamides, it may act by inhibiting the aforementioned enzymes, thereby modulating their respective biochemical pathways.
Biochemical Pathways
The compound’s interaction with its targets can affect several biochemical pathways. Inhibition of cholinesterases can impact neurotransmission, potentially leading to effects on cognition and muscle function. Similarly, inhibition of lipoxygenase can affect the metabolism of arachidonic acid, a key player in inflammatory responses.
Biological Activity
N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-phenylacetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure that includes:
- A dihydrobenzo[b][1,4]dioxin moiety which is known for its antioxidant properties.
- An isoxazole ring that contributes to its pharmacological profile.
- A phenylacetamide group that may enhance lipophilicity and bioavailability.
Molecular Formula : C₁₈H₁₈N₄O₃
| Property | Value |
|---|---|
| Molecular Weight | 314.36 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in DMSO |
The biological activity of this compound is mediated through several mechanisms:
- Antioxidant Activity : The dihydrobenzo[b][1,4]dioxin component has been associated with antioxidant effects, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Similar compounds have shown the ability to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
- Antitumor Activity : Isoxazole derivatives have been reported to exhibit antitumor properties by inhibiting key signaling pathways involved in cancer cell proliferation.
Pharmacological Effects
Research findings indicate that this compound may exhibit the following pharmacological effects:
-
Antitumor Activity : Preliminary studies suggest that the compound can inhibit the growth of various cancer cell lines. For instance, it has shown significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549).
Cell Line IC50 (µM) MCF-7 15 A549 20 - Anti-inflammatory Activity : In vitro assays demonstrated that the compound reduced the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Substituents on the Isoxazole Ring : Variations in substituents can enhance or diminish activity against specific targets.
- Alterations in the Dihydrobenzo Structure : Modifications to this moiety can affect both solubility and interaction with biological targets.
Case Studies
Several studies have investigated related compounds with similar structures:
- Study on Isoxazole Derivatives : A series of isoxazole derivatives were synthesized and evaluated for their antitumor activity against melanoma cells. Compounds with a similar scaffold exhibited IC50 values ranging from 10 to 25 µM, indicating promising antitumor potential.
- Anti-inflammatory Evaluation : In another study focusing on phenylacetamide derivatives, compounds were tested for their ability to inhibit COX enzymes. The results showed that certain derivatives significantly reduced COX-2 activity, suggesting potential for anti-inflammatory applications.
Comparison with Similar Compounds
Structural Analogues with Isoxazole/Isoxazoline Cores
N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-(3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazol-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (5f)
- Core Structure : Isoxazoline fused to a cyclooctane ring.
- Substituents : Dual sulfonamide groups and a spiro-annulated cyclooctane.
- Key Properties : Melting point 129–130 °C; synthesized via Method A with 59% yield .
- The cyclooctane fusion adds steric bulk, which may reduce bioavailability.
Analogues with Heterocyclic Replacements
1,3,4-Oxadiazole Derivatives (Compounds 18–21)
- Core Structure : 1,3,4-Oxadiazole replaces isoxazole.
- Substituents : Varied benzamide groups (e.g., trifluoromethyl, bromo) .
- Key Properties : High purity (95–100%); synthesized via Methods A/B with thiomethoxy, trifluoromethyl, or bromo substituents.
- The trifluoromethyl group in Compound 19 introduces electron-withdrawing effects, which may improve target affinity in Ca²⁺/calmodulin inhibition contexts .
Analogues with Modified Acetamide Groups
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- Core Structure : Triazole-thioacetamide linked to dihydrobenzo dioxin.
- Substituents : Pyrazine and ethyl groups on the triazole ring.
- Comparison: The thioacetamide group (C=S vs. Pyrazine introduces nitrogen-based hydrogen bonding, which could influence target selectivity .
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide
- Core Structure: Tetrahydroisoquinoline-linked acetamide.
- Substituents : Methylbenzyl and ether-oxygen bridge.
- Comparison: The tetrahydroisoquinoline moiety adds a planar aromatic system, which may enhance π-π stacking interactions with protein targets. The ether linkage could improve solubility relative to alkyl chains .
Structural and Functional Group Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
